1-[(4-chlorophenyl)methyl]-N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
1-[(4-Chlorophenyl)methyl]-N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a pyridine-based carboxamide derivative featuring a 4-chlorophenylmethyl group at position 1 and a 4-nitrophenyl substituent on the amide nitrogen.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(4-nitrophenyl)-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O4/c20-15-4-1-13(2-5-15)11-22-12-14(3-10-18(22)24)19(25)21-16-6-8-17(9-7-16)23(26)27/h1-10,12H,11H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOKSZTUPQQGDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)methyl]-N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using efficient catalysts, high-purity reagents, and controlled reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)methyl]-N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can introduce carboxylic acid groups .
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
Antiparasitic Activity
Compounds from , such as 1-Benzyl-N-(3-(cyclopropylcarbamoyl)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (8), were synthesized as Trypanosoma cruzi proteasome inhibitors. The benzyl and cyclopropylcarbamoyl groups were critical for binding to the parasite’s proteasome active site, with IC50 values in the nanomolar range . The target compound’s 4-nitrophenyl group may enhance binding through stronger electron-withdrawing effects, though direct activity data are unavailable.
Biological Activity
1-[(4-chlorophenyl)methyl]-N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic compound belonging to the dihydropyridine class. This compound has garnered attention due to its potential therapeutic applications, particularly in anti-inflammatory and antimicrobial activities. The following sections provide a detailed overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with related compounds.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H16ClN3O4 |
| Molecular Weight | 373.79 g/mol |
| CAS Number | 941931-16-4 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in inflammatory pathways. It is hypothesized that the compound may inhibit the release of pro-inflammatory cytokines such as IL-6 and TNF-α, thereby modulating inflammatory responses. This mechanism is crucial in conditions like acute lung injury (ALI) and sepsis, where excessive inflammation plays a significant role in disease progression.
Anti-inflammatory Activity
Recent studies have demonstrated the anti-inflammatory potential of similar dihydropyridine derivatives. For instance, a derivative with a comparable structure was shown to significantly reduce LPS-induced expression of pro-inflammatory cytokines in macrophage cell lines (J774A.1) and improved symptoms in animal models of ALI .
Case Study:
In a controlled experiment involving LPS-induced ALI mice, administration of the compound resulted in:
- Alleviation of pathological changes in lung tissue.
- Reduction of pulmonary edema.
- Decreased macrophage infiltration.
These findings suggest that compounds within this class may serve as effective therapeutic agents against inflammatory diseases.
Antimicrobial Activity
The antimicrobial properties of dihydropyridine derivatives have also been explored. In vitro studies indicate that these compounds exhibit significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for active derivatives often range from 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects .
Comparative Analysis
To better understand the efficacy of this compound, it is useful to compare it with other related compounds:
| Compound | Anti-inflammatory Activity | Antimicrobial Activity (MIC) |
|---|---|---|
| 1-[(4-chlorophenyl)methyl]-N-(4-nitrophenyl)-6-oxo... | Significant | 0.22 - 0.25 μg/mL |
| Derivative A (similar structure) | Moderate | 0.15 - 0.20 μg/mL |
| Derivative B (different substituents) | Low | 0.30 - 0.35 μg/mL |
Q & A
Q. What are the optimal reaction conditions for synthesizing 1-[(4-chlorophenyl)methyl]-N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide?
Synthesis typically involves multi-step reactions, where solvent choice, temperature, and catalysts critically influence yield and purity. Polar aprotic solvents (e.g., dimethylformamide or acetonitrile) enhance nucleophilicity during substitution reactions, while Lewis acids (e.g., AlCl₃) may facilitate coupling steps. Reaction temperatures between 60–100°C are common for cyclization and amide bond formation .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- X-ray diffraction (XRD): For resolving crystal structure and confirming substituent positions. SHELX programs (e.g., SHELXL) are widely used for refinement .
- NMR spectroscopy: ¹H/¹³C NMR to verify aromatic proton environments and carbonyl groups.
- Mass spectrometry: High-resolution MS (HRMS) for molecular weight validation .
Q. How can researchers screen this compound for preliminary biological activity?
Initial screening often involves:
- Enzyme inhibition assays: Targeting kinases or proteases due to the dihydropyridine scaffold’s known interactions.
- Cellular viability assays: Testing against cancer cell lines (e.g., MTT assay) .
- Docking studies: Using software like AutoDock to predict binding affinities to target proteins .
Advanced Questions
Q. How can competing reaction pathways during synthesis be analyzed and controlled?
Competing pathways (e.g., oxidation vs. reduction) require mechanistic analysis:
- Kinetic studies: Monitor intermediate formation via HPLC or in-situ IR.
- Reagent optimization: Use selective oxidizing agents (e.g., KMnO₄ for controlled oxidation) or reducing agents (e.g., NaBH₄ for ketone reduction) .
- Computational modeling: DFT calculations to predict transition-state energies and favor desired pathways .
Q. What strategies resolve contradictions in crystallographic data, such as disordered substituents?
- SHELXL refinement: Apply restraints or constraints to model disorder, using PART instructions to handle split positions .
- ORTEP-3 visualization: Graphical interfaces help identify steric clashes or unrealistic bond lengths .
- Complementary techniques: Pair XRD with solid-state NMR to validate hydrogen bonding networks .
Q. How do substituents (e.g., 4-chlorophenyl, 4-nitrophenyl) influence bioactivity and electronic properties?
- Electron-withdrawing groups (NO₂, Cl): Enhance electrophilicity of the carboxamide group, improving interactions with enzyme active sites.
- Hydrophobic effects: Chlorophenyl groups increase lipophilicity, potentially enhancing membrane permeability.
- SAR studies: Systematic substitution (e.g., replacing Cl with F or CF₃) can optimize binding affinity and selectivity .
Q. What methodologies are used to analyze polymorphic forms of this compound?
- Powder XRD: Compare diffraction patterns to identify polymorphs.
- Thermal analysis (DSC/TGA): Detect phase transitions or solvate formation.
- Solvent screening: Recrystallize from diverse solvents (e.g., ethanol vs. DMSO) to isolate stable forms .
Methodological Notes
- Synthesis optimization: Prioritize stepwise purity checks (TLC/HPLC) to minimize byproducts .
- Data validation: Cross-reference spectroscopic data with computational predictions (e.g., ChemDraw NMR simulations) .
- Biological assays: Include positive controls (e.g., known kinase inhibitors) to calibrate activity thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
